molecular formula C11H13N3O2S B6288085 N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide, 95% CAS No. 2737205-78-4

N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide, 95%

Cat. No.: B6288085
CAS No.: 2737205-78-4
M. Wt: 251.31 g/mol
InChI Key: QDNBIIRJSQFNQF-UHFFFAOYSA-N
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Description

“N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives have been synthesized and studied for various applications, including as potential herbicides .


Synthesis Analysis

While the specific synthesis process for “N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” isn’t available, pyrazole derivatives are often synthesized through intermediate derivatization methods (IDMs) . These methods involve various chemical reactions, including acylation, bromination, and cyclization .


Molecular Structure Analysis

The molecular structure of “N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” likely includes a pyrazole ring, a benzenesulfonamide group, and two methyl groups . The exact structure would need to be confirmed through methods such as X-ray diffraction .

Future Directions

The future research directions for “N-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide” and similar compounds could include further exploration of their potential applications, such as in the development of new pesticides or as potential therapeutic agents . Further studies could also aim to optimize their synthesis processes and improve their properties .

Properties

IUPAC Name

N-methyl-2-(1-methylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-12-17(15,16)11-6-4-3-5-9(11)10-7-8-14(2)13-10/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNBIIRJSQFNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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